molecular formula C32H32N2O12S3 B11031091 Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11031091
M. Wt: 732.8 g/mol
InChI Key: DEGRPBNRVFTIQJ-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Compound: This involves the cyclization of a suitable precursor to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.

    Introduction of the Pyrrolidinyl Acetyl Group: This step involves the acylation of the spiro compound with 2,5-dioxopyrrolidin-1-yl acetate under controlled conditions.

    Esterification and Methylation: The final steps include esterification and methylation to introduce the ethoxy and tetramethyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: is unique due to its spiro structure and the presence of multiple functional groups.

    Similar Compounds: Other spiro compounds with different substituents, such as spiro[1,3-dioxolane-2,1’-quinoline] derivatives.

Uniqueness

The uniqueness of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of a spiro structure with multiple functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C32H32N2O12S3

Molecular Weight

732.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H32N2O12S3/c1-8-46-15-9-10-17-16(13-15)21-26(31(2,3)34(17)20(37)14-33-18(35)11-12-19(33)36)47-23(28(39)43-5)22(27(38)42-4)32(21)48-24(29(40)44-6)25(49-32)30(41)45-7/h9-10,13H,8,11-12,14H2,1-7H3

InChI Key

DEGRPBNRVFTIQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)CCC5=O

Origin of Product

United States

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